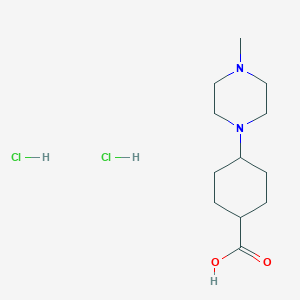

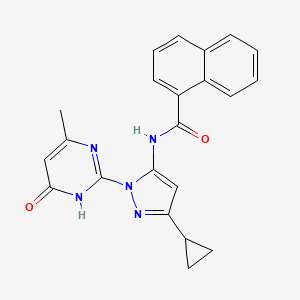

![molecular formula C19H19F3N6O B2538057 6-(1H-pyrazol-1-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2097917-52-5](/img/structure/B2538057.png)

6-(1H-pyrazol-1-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest, 6-(1H-pyrazol-1-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one, is a heterocyclic compound that appears to be related to a class of compounds with potential pharmacological activities. The papers provided discuss various synthetic routes and biological evaluations of related pyrazolyl-pyridazine derivatives, which are of interest due to their potential biological activities.

Synthesis Analysis

The synthesis of related compounds involves cycloaddition reactions and subsequent condensations. For instance, one paper describes the cycloaddition of pyridine N-imine with alkylated precursors, followed by condensation with hydrazine to access 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones . Another paper outlines the synthesis of novel 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives, which are synthesized through pathways that include the combination of pyrazolyl-pyridazine moieties with other heterocyclic rings . Additionally, the synthesis of 6-aryl-4-pyrazol-1-yl-pyridazin-3-one derivatives is described, involving reactions with various reagents to yield a range of substituted products .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of pyrazolyl and pyridazine rings. The tautomeric structures of the synthesized compounds, such as 3-oxopyridazine and 5-thioxo-1,3,4-oxadiazole rings, are also discussed, indicating the possibility of structural isomerism . The presence of substituents on the pyridazine ring can significantly influence the molecular conformation and, consequently, the biological activity of these compounds.

Chemical Reactions Analysis

The chemical reactivity of these compounds is highlighted by their ability to undergo various reactions. For example, 6-aryl-4-pyrazol-1-yl-pyridazin-3-one reacts with a mixture of PCl5 and POCl3 to yield chloropyridazine derivatives, which can further react to form different products . The versatility of these compounds is further demonstrated by their ability to react with a range of reagents, including hydrazine hydrate, acetylenic ketones, esters, and various chlorides, to yield a diverse array of adducts .

Physical and Chemical Properties Analysis

While the papers do not provide explicit details on the physical and chemical properties of the specific compound , they do provide insights into the properties of closely related compounds. For instance, the synthesized compounds exhibit plant growth stimulant activity, and the most active compounds have been selected for further studies and field trials . The electrochemical synthesis of related compounds is also noted to proceed under milder conditions and with higher yields compared to chemical base-catalyzed reactions .

科学的研究の応用

Anticancer Applications

Research has identified derivatives of 6-(1H-pyrazol-1-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one as potential anticancer agents. For example, the synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines has been explored, with these compounds demonstrating significant antitumor activity in mice through their role as mitotic inhibitors. This pathway offers routes for the development of congeners with enhanced biological activities (C. Temple, J. Rose, R. Comber, G. Rener, 1987).

Antimicrobial and Antioxidant Activities

A series of novel pyridine and fused pyridine derivatives, starting from a compound structurally related to this compound, have been synthesized and shown to exhibit antimicrobial and antioxidant activities. These findings suggest potential applications in developing new therapeutic agents (E. M. Flefel, W. El-Sofany, M. El-Shahat, Arshi Naqvi, E. Assirey, 2018).

Synthesis and Structural Analysis

Research into the structural properties and transformation products of related heterocyclic compounds highlights the stability and reactivity of these molecules, providing valuable information for their application in synthetic chemistry and drug design. For instance, studies on the tautomerism and structural transformation of pyrazolo-[4,3-c]pyridin-3-ones in crystal and solution offer insights into their potential use in developing new pharmaceuticals (A. Gubaidullin, V. N. Nabiullin, S. Kharlamov, B. I. Buzykin, 2014).

Molecular Docking and Drug Development

Further, the compound's derivatives have been subjected to in silico molecular docking screenings, revealing moderate to good binding energies with target proteins. This suggests their potential as leads in drug development, particularly in addressing diseases through specific protein interactions (E. M. Flefel, W. El-Sofany, M. El-Shahat, Arshi Naqvi, E. Assirey, 2018).

特性

IUPAC Name |

6-pyrazol-1-yl-2-[[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F3N6O/c20-19(21,22)15-2-3-16(23-12-15)26-10-6-14(7-11-26)13-28-18(29)5-4-17(25-28)27-9-1-8-24-27/h1-5,8-9,12,14H,6-7,10-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQNIYXLUWKLRMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=CC=N3)C4=NC=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F3N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

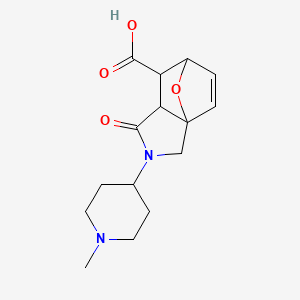

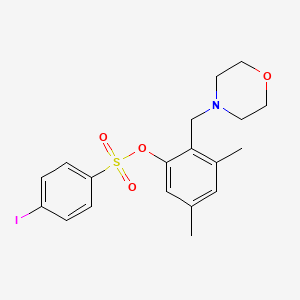

![2-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2537976.png)

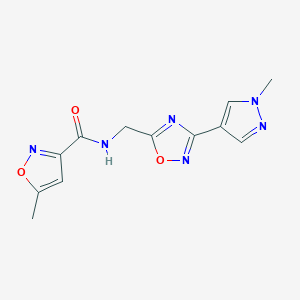

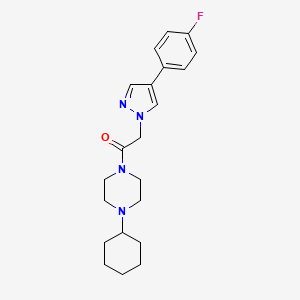

![2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B2537978.png)

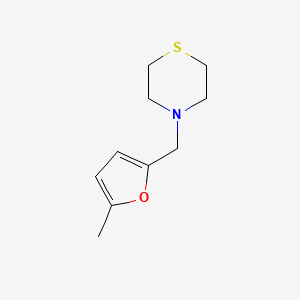

![1-(3,4-dichlorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2537981.png)

![4-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2537984.png)

![2-[(2S,6R)-6-Cyclopropyloxan-2-yl]acetic acid](/img/structure/B2537985.png)

![Isoquinolin-1-yl-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2537987.png)

![[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl chloride](/img/structure/B2537994.png)